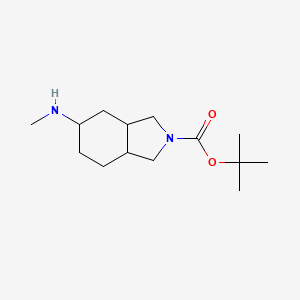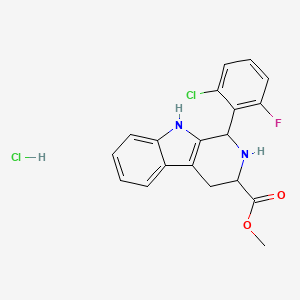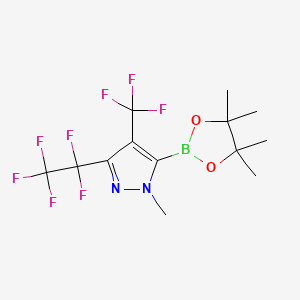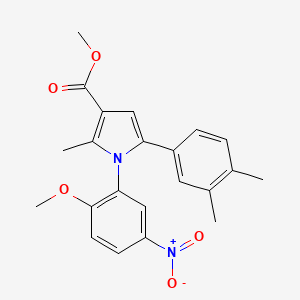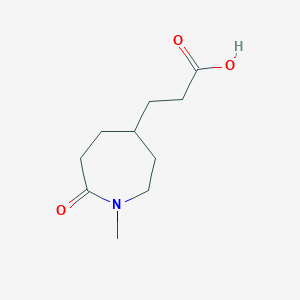
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the 7-position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azepane Ring: This can be achieved through a Lewis acid-catalyzed acyliminium ion allylation reaction.
Introduction of the Ketone Group: A Mitsunobu reaction can be used to introduce the ketone group at the 7-position.
Formation of the Propanoic Acid Moiety: This can be achieved through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can be compared with other similar compounds, such as indole derivatives and other azepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-methyl-7-oxoazepan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-7-6-8(2-4-9(11)12)3-5-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
LBSWUKZBCWQWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CCC1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



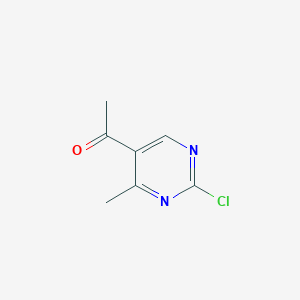
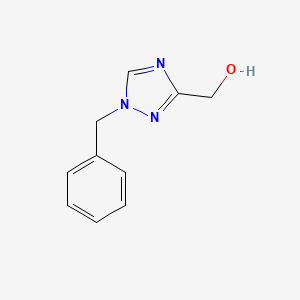
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
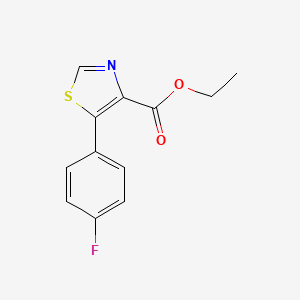
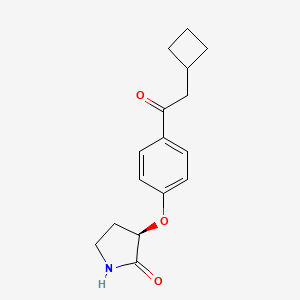
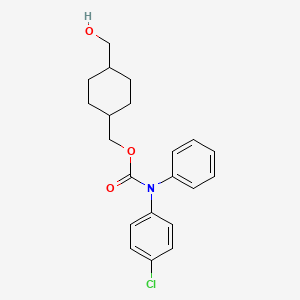
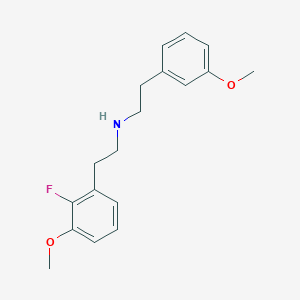
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
